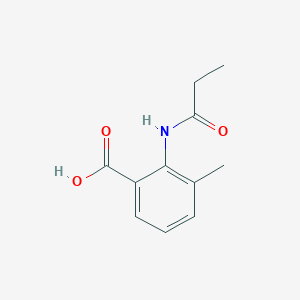

3-甲基-2-(丙酰氨基)苯甲酸

描述

Synthesis Analysis

The synthesis of compounds related to 3-methyl-2-(propionylamino)benzoic acid involves various chemical reactions starting from basic raw materials. For instance, the synthesis of 2-(3-Benzoylphenyl)propionitrile from m-methyl benzoic acid methyl ester through bromination, cyanation, methylation, hydrolysis, and Friedel-Crafts reaction under optimal conditions yields a final product with a total yield of 56.7% and a mass fraction of 98.6% (Fu Zhong-lin, 2005).

Molecular Structure Analysis

A theoretical study on related compounds such as 2-Se-(2-methyl-2-propenyl)-1-benzoic acid using the B3LYP density functional theory (DFT) method provides insights into the molecular and electronic structure, including optimized geometry and theoretical vibrational spectrum (A. Hameed, A. Jalbout, B. Trzaskowski, 2007).

Chemical Reactions and Properties

The chemical reactions involving 3-methyl-2-(propionylamino)benzoic acid derivatives highlight their reactivity and potential for forming various coordination polymers and complexes with interesting luminescent and magnetic properties, as seen in compounds synthesized under hydrothermal conditions (Yuanchun He et al., 2020).

Physical Properties Analysis

The synthesis and characterization of related compounds, such as Mannich bases from 3-Phenylamino-1-(2,4,6-trimethoxy-phenyl)-propan-1-one, reveal their non-toxic nature through Brine shrimp lethality testing, significant antimicrobial activity, and notable antioxidant activity, indicating their potential for various applications (Ganiyat Kehinde Oloyede, I. Willie, Oluwakemi O Adeeko, 2014).

Chemical Properties Analysis

The chemical properties of 3-methyl-2-(propionylamino)benzoic acid derivatives also include their ability to form coordination polymers with different metal ions, exhibiting properties such as strong fluorescence emission and gas sensing capabilities, which are valuable for various chemical sensing applications (M. Rad et al., 2016).

科学研究应用

化学合成和材料科学

催化功能化:一项研究展示了钯催化的 sp2 和 sp3 C-H 键的甲基化和芳基化在简单的羧酸中,展示了一种 C-H 活化/C-C 偶联序列的方法。该方法可能应用于苯甲酸的衍生物中,用于合成复杂的分子 (Giri 等人,2007).

金属有机框架 (MOF):使用氨基苯甲酸作为配体的 Fe(II) 和 Cu(II) 配合物的合成研究突出了金属有机框架的构建,该框架在储气、分离和催化中至关重要。这表明类似的苯甲酸衍生物可用于开发新型 MOF (Laye 和 Sañudo,2009).

环境科学和缓蚀

- 缓蚀:研究了苯甲酸衍生物作为金属缓蚀剂的有效性,表明它们在保护工业材料免受酸性环境侵蚀方面具有潜在应用 (Shaban 等人,2013).

生物和医学应用

植物抗逆性:对苯甲酸及其衍生物对植物影响的研究表明它们在诱导对各种胁迫的耐受性中的作用,表明在提高作物抗逆性方面具有潜在的农业应用 (Senaratna 等人,2004).

微生物活性:研究了基于席夫碱的阳离子表面活性剂的杀菌作用,其中可能包括苯甲酸衍生物,以抑制硫酸盐还原菌生长的潜力。这指出了在微生物控制和保存中的应用 (Shaban 等人,2013).

分析化学

- 食品中苯甲酸的检测:开发了一种热解甲基化的创新应用,用于通过气相色谱法测定软饮料中的苯甲酸,突出了分析方法在食品安全和法规中的重要性 (Pan 等人,2005).

安全和危害

While specific safety and hazard information for “3-methyl-2-(propionylamino)benzoic acid” is not available in the sources retrieved, it is generally advisable to ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, and clothing when handling similar chemical compounds .

未来方向

属性

IUPAC Name |

3-methyl-2-(propanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-9(13)12-10-7(2)5-4-6-8(10)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEQSCSUBKCNLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC=C1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621227.png)

![5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621246.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4621252.png)

![3-bromo-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4621259.png)

![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4621263.png)

![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4621270.png)

![3-[(3-fluorobenzyl)thio]propanohydrazide](/img/structure/B4621287.png)

![7-(4-isopropoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4621293.png)

![2-allyl-6-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4621310.png)

![2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4621323.png)

![[(4-benzyl-5-heptyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B4621324.png)

![2-[(3-fluorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4621327.png)

![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4621341.png)